molecular formula C12H11NO3 B11885062 7-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione CAS No. 79552-55-9

7-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione

Cat. No.: B11885062
CAS No.: 79552-55-9
M. Wt: 217.22 g/mol
InChI Key: JEXHUEKQHJAUHF-UHFFFAOYSA-N
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Description

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(2-oxopropyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with appropriate reagents under specific conditions. One common method includes the reaction of indoline with methylating agents and oxidizing agents to introduce the methyl and oxopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives such as:

Uniqueness

7-Methyl-1-(2-oxopropyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

79552-55-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-methyl-1-(2-oxopropyl)indole-2,3-dione

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)13(6-8(2)14)12(16)11(9)15/h3-5H,6H2,1-2H3

InChI Key

JEXHUEKQHJAUHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C

Origin of Product

United States

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